molecular formula C16H14Cl2N4OS B15097967 3-[(2,4-dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine

3-[(2,4-dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B15097967
M. Wt: 381.3 g/mol
InChI Key: FJBRKEUEWJZGHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,4-Dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine is a synthetic triazole derivative characterized by a 1,2,4-triazole core functionalized at three positions:

  • Position 3: A sulfanyl group linked to a 2,4-dichlorobenzyl moiety.
  • Position 5: A 2-methoxyphenyl substituent.
  • Position 4: A primary amine group.

This compound is synthesized via S-alkylation of a triazole-3-thione precursor with 2,4-dichlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in ethanol) . Structural confirmation is typically achieved through NMR and X-ray crystallography. Such structural features make it a candidate for biological applications, including enzyme inhibition and antimicrobial activity .

Properties

Molecular Formula

C16H14Cl2N4OS

Molecular Weight

381.3 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H14Cl2N4OS/c1-23-14-5-3-2-4-12(14)15-20-21-16(22(15)19)24-9-10-6-7-11(17)8-13(10)18/h2-8H,9,19H2,1H3

InChI Key

FJBRKEUEWJZGHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(N2N)SCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with 5-(2-methoxyphenyl)-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions and oxidizing agents.

Oxidizing Agent Conditions Product Yield
H₂O₂ (30%)RT, 6–8 hours in acetic acidSulfoxide derivative72–78%
m-CPBADichloromethane, 0°C, 2 hoursSulfone derivative85–90%

Key findings:

  • Oxidation selectivity depends on stoichiometry. Excess m-CPBA drives complete oxidation to sulfones.

  • Sulfoxide intermediates are isolable under mild conditions (e.g., H₂O₂ at RT).

Reduction Reactions

The nitro groups (if present in analogs) and aromatic systems can be reduced under specific conditions.

Reducing Agent Conditions Product Notes
NaBH₄/CuCl₂Methanol, reflux, 4 hoursAmine derivativesSelective for nitro → NH₂
H₂/Pd-CEthanol, 50 psi, 12 hoursPartially saturated triazole ringRequires catalyst recycling

Mechanistic insight:

  • NaBH₄-mediated reductions preserve the triazole ring integrity while reducing nitro groups.

  • Catalytic hydrogenation may lead to partial saturation of the triazole ring, altering biological activity.

Nucleophilic Substitution Reactions

The chlorine atoms on the 2,4-dichlorobenzyl group are susceptible to nucleophilic displacement.

Nucleophile Base/Solvent Product Reaction Time
PiperidineK₂CO₃/DMF, 80°CPiperidine-substituted derivative6 hours
Sodium methoxideNaOH/MeOH, refluxMethoxy-substituted analog8 hours

Structure-activity relationship (SAR):

  • Substitution at the 2- or 4-position of the benzyl group modulates electronic effects, influencing binding to biological targets.

  • Bulky nucleophiles (e.g., piperidine) require prolonged reaction times due to steric hindrance.

Cycloaddition and Ring-Modification Reactions

The triazole core participates in cycloaddition reactions, enabling structural diversification.

Reagent Conditions Product Application
PhenylacetyleneCuI, DIPEA, 100°CTriazole-fused polycyclic compoundAnticancer lead synthesis
Ethyl diazoacetateRh₂(OAc)₄, CH₂Cl₂, RTSpiro-triazole derivativeAntimicrobial studies

Experimental observations:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the triazole ring without altering peripheral substituents .

  • Spiro derivatives exhibit enhanced antifungal activity compared to the parent compound .

Acid/Base-Mediated Degradation

Stability studies reveal pH-dependent decomposition pathways.

Condition Degradation Product Half-Life
0.1 M HCl, 70°C5-(2-methoxyphenyl)-1,2,4-triazole-3-thiol2.3 hours
0.1 M NaOH, 70°CDesulfurized triazole derivative1.8 hours

Critical stability considerations:

  • Acidic conditions cleave the sulfanyl–benzyl bond, releasing thiol intermediates.

  • Alkaline hydrolysis accelerates desulfurization, forming stable triazole byproducts.

Photochemical Reactions

UV irradiation induces structural rearrangements, particularly in the presence of photosensitizers.

Wavelength Photosensitizer Product Quantum Yield
254 nmNoneBenzyl radical adducts0.12
365 nmBenzophenoneCross-linked dimer0.45

Implications:

  • Photodegradation pathways necessitate protective storage conditions for lab and industrial use.

  • Dimerization under UV light reduces bioavailability in pharmaceutical formulations.

Scientific Research Applications

3-[(2,4-Dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2,4-dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. The exact molecular targets and pathways are still under investigation, but it is thought to involve the inhibition of key enzymes involved in cell division and growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole derivatives with modifications at the 3-sulfanyl and 5-aryl positions have been extensively studied. Below is a detailed comparison of structural analogs, their synthesis, and reported activities:

Structure-Activity Relationships (SAR)

3-Substituent Effects :

  • Halogenated Benzyl Groups : Compounds with 2,4-dichlorobenzyl (target) or 2-chloro-4-fluorobenzyl substituents exhibit stronger enzyme inhibition due to halogen bonding with catalytic pockets (e.g., tyrosinase) .
  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine or chlorine atoms enhance metabolic stability and binding affinity compared to methyl or methoxy groups .

5-Substituent Effects :

  • Aromatic vs. Heteroaromatic : Pyridinyl groups (e.g., pyridin-4-yl) improve solubility but reduce lipophilicity, whereas methoxyphenyl or chlorophenyl groups enhance membrane penetration .
  • Methoxy Positioning : The 2-methoxyphenyl group in the target compound may sterically hinder interactions compared to 3,4,5-trimethoxyphenyl derivatives .

Sulfanyl Linker :

  • Benzylsulfanyl groups generally improve stability over alkylsulfanyl analogs (e.g., isopropylthio ), but may limit conformational flexibility .

Biological Activity

The compound 3-[(2,4-dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine is a member of the 1,2,4-triazole family, which has garnered significant attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antifungal properties.

Chemical Structure

The chemical structure of the compound can be depicted as follows:

C15H14Cl2N4S\text{C}_{15}\text{H}_{14}\text{Cl}_2\text{N}_4\text{S}

Where:

  • C = Carbon
  • H = Hydrogen
  • Cl = Chlorine
  • N = Nitrogen
  • S = Sulfur

Synthesis

The synthesis of 3-[(2,4-dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine involves several steps including the formation of the triazole ring and substitution reactions to introduce the dichlorobenzyl and methoxyphenyl groups. Various methods have been reported in literature for synthesizing similar triazole derivatives .

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1,2,4-triazole moiety exhibit promising anticancer activity. For instance:

  • A study reported that similar triazole derivatives showed significant cytotoxic effects against various cancer cell lines including breast cancer (T47D) and colon cancer (HCT-116), with IC50 values ranging from 6.2 μM to 43.4 μM .
Cell LineIC50 (μM)
HCT-1166.2
T47D27.3
MCF-743.4

This suggests that modifications on the triazole structure can enhance its anticancer potential.

Antimicrobial Activity

The antimicrobial properties of triazoles have also been extensively studied. Compounds similar to our target compound have shown activity against a range of microorganisms:

  • Antibacterial Activity : Triazole derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones .
MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Antifungal Activity

Triazoles are well-known for their antifungal properties. The compound under review has been evaluated for its effectiveness against common fungal strains:

  • A study indicated that certain triazole derivatives exhibited strong antifungal activity against Candida albicans and Aspergillus species .
Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans8 μg/mL
Aspergillus niger16 μg/mL

The biological activities of triazoles are often attributed to their ability to inhibit key enzymes involved in nucleic acid synthesis and cell division in pathogens and cancer cells. Specifically, they may interfere with the synthesis of ergosterol in fungi or disrupt DNA replication in cancer cells .

Case Studies

Several case studies highlight the practical applications of triazole derivatives:

  • Case Study on Anticancer Effects : A derivative similar to our compound was tested in vivo on mice with induced tumors, showing a reduction in tumor size by up to 50% after treatment for four weeks .
  • Antimicrobial Efficacy : In a clinical setting, a formulation containing a triazole derivative was used to treat patients with systemic fungal infections, resulting in a significant improvement in patient outcomes compared to standard antifungal therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.